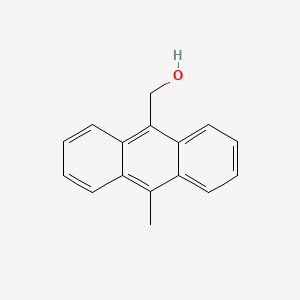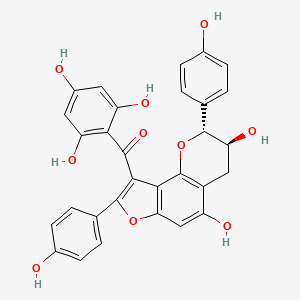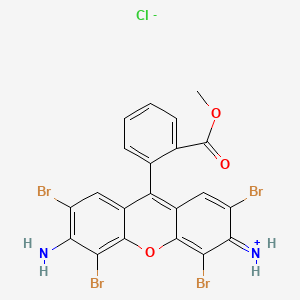![molecular formula C9H9BrO3 B1201861 2-[(4-Bromobenzyl)oxy]acetic acid CAS No. 82499-60-3](/img/structure/B1201861.png)
2-[(4-Bromobenzyl)oxy]acetic acid
Vue d'ensemble
Description
2-[(4-Bromobenzyl)oxy]acetic acid, also known as BBAA, is a chemical compound that belongs to the class of carboxylic acids. It has a molecular formula of C9H9BrO3 .
Molecular Structure Analysis
The molecular structure of 2-[(4-Bromobenzyl)oxy]acetic acid consists of a bromobenzyl group attached to an acetic acid molecule via an oxygen atom . The molecular weight is approximately 245.07 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-[(4-Bromobenzyl)oxy]acetic acid are not fully detailed in the retrieved sources. Its molecular formula is C9H9BrO3 and it has a molecular weight of 245.07 g/mol .Applications De Recherche Scientifique
Synthesis of Photoactive Cellulose Derivatives
2-[(4-Bromobenzyl)oxy]acetic acid: has been utilized in the synthesis of water-soluble photoactive cellulose derivatives. These derivatives are created through a mild esterification process of cellulose with the compound, followed by modification with cationic carboxylic acids. The resulting water-soluble polyelectrolytes, decorated with photochemically active chromene moieties, have potential applications in the design of smart materials due to their light-triggered photodimerization properties .
Organic Synthesis and Reactions at the Benzylic Position
In organic chemistry, 2-[(4-Bromobenzyl)oxy]acetic acid can be involved in reactions at the benzylic position, such as free radical bromination and nucleophilic substitution. These reactions are fundamental for the synthesis of various organic compounds and can lead to the formation of new functional groups or molecular structures .
Advanced Material Design
The compound’s ability to act as a photoactive agent makes it suitable for advanced material design. Its incorporation into polymers or biopolymers can lead to the development of materials with unique properties, such as light sensitivity, which can be exploited in various technological applications .
Photostimulated Biological Processes
2-[(4-Bromobenzyl)oxy]acetic acid: derivatives can mimic fundamental light-triggered biological processes like photosynthesis and photomorphogenesis. This makes them of great interest for academic research and practical applications in understanding and harnessing these biological mechanisms .
Polysaccharide Structural Diversity
The structural diversity and functional versatility of polysaccharides can be further enhanced by esterification with 2-[(4-Bromobenzyl)oxy]acetic acid . This expands the potential use of polysaccharides in biosynthetic processes and structure formation through supramolecular interactions .
Photochemistry in Smart Materials
The photochemistry of 2-[(4-Bromobenzyl)oxy]acetic acid derivatives can be used to control the properties of new polysaccharide derivatives. This control is crucial for the development of smart materials that respond to light stimuli, opening up possibilities in various fields such as responsive coatings and biomedical devices .
Molecular Modeling and DNA-Binding Studies
2-[(4-Bromobenzyl)oxy]acetic acid: is also relevant in the field of molecular modeling and DNA-binding studies. Its derivatives can be used to understand the interactions between small molecules and DNA, which is vital for drug design and the study of genetic regulation mechanisms .
Chemical Reagent Supply for Research
Lastly, 2-[(4-Bromobenzyl)oxy]acetic acid serves as a chemical reagent in various research applications. It is supplied by companies specializing in reagents for life sciences, organic synthesis, and environmental measurement, indicating its broad utility in scientific research .
Orientations Futures
Propriétés
IUPAC Name |
2-[(4-bromophenyl)methoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c10-8-3-1-7(2-4-8)5-13-6-9(11)12/h1-4H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEXYIQTFZVRBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COCC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20231793 | |
| Record name | ((4-Bromobenzyl)oxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20231793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Bromobenzyl)oxy]acetic acid | |
CAS RN |
82499-60-3 | |
| Record name | ((4-Bromobenzyl)oxy)acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082499603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ((4-Bromobenzyl)oxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20231793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


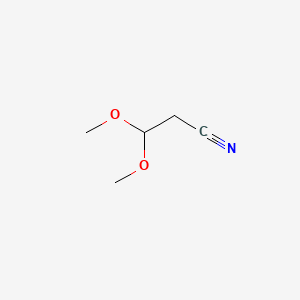
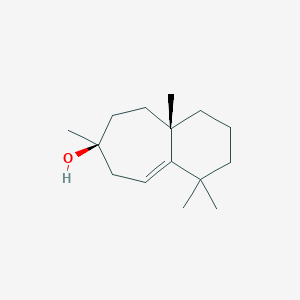

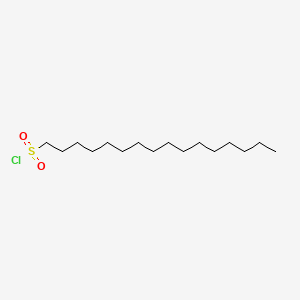
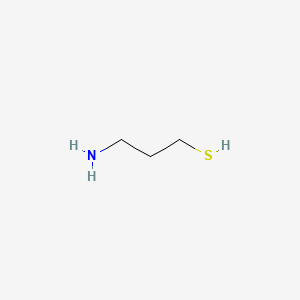
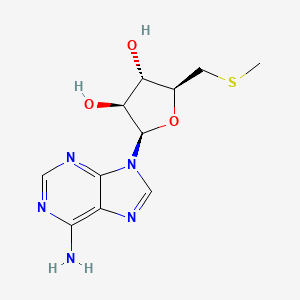
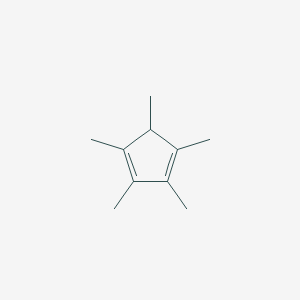
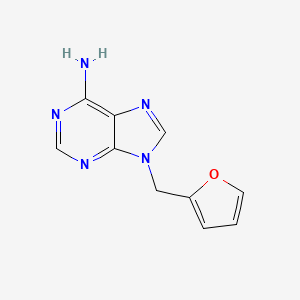
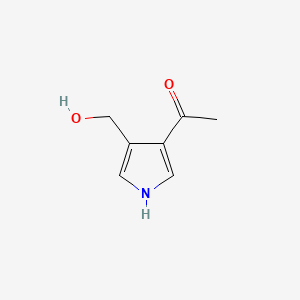
![[1S-(1alpha,4alpha,7alpha)]-1,2,3,4,5,6,7,8-octahydro-1,4,9,9-tetramethyl-4,7-methanoazulene](/img/structure/B1201792.png)
